![molecular formula C15H19NO2 B13087572 Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structural formula:
- It belongs to the class of bicyclic compounds and contains both an amine group and a carboxylate group.
- The compound’s systematic name indicates that it consists of a benzyl group attached to a bicyclo[2.2.1]heptane ring system, with a carboxylate functional group at one of the carbons in the ring.
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate: C15H19NO2
.Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of benzylamine (aniline with a benzyl group) with a bicyclo[2.2.1]heptane-2-carboxylic acid derivative.
Reaction Conditions: The reaction typically occurs under acidic or basic conditions, and the resulting product can be isolated and purified.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it may be synthesized using similar principles on a larger scale.
Análisis De Reacciones Químicas
Reactivity: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers may study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations into its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: Limited information is available regarding industrial applications, but it could be relevant in fine chemical synthesis.
Mecanismo De Acción
- The compound’s mechanism of action would depend on its specific biological targets. Further research is needed to elucidate this aspect.
Comparación Con Compuestos Similares
Uniqueness: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate’s unique structure lies in its combination of a bicyclic ring system, benzyl group, and carboxylate functionality.
Similar Compounds: While I don’t have a specific list of similar compounds, other bicyclic derivatives with similar functional groups may be relevant for comparison.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H19NO2/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,16H2 |
Clave InChI |
KIDIWSPNMARBQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


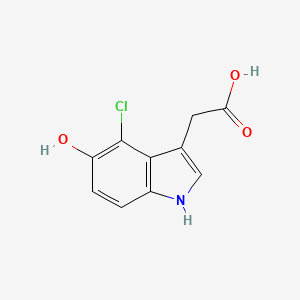
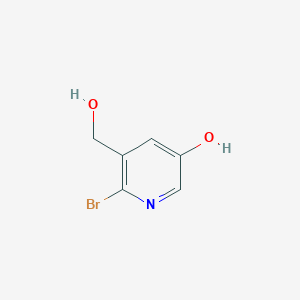
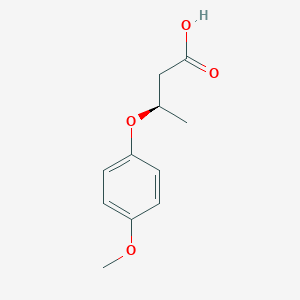
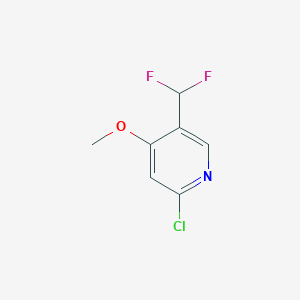



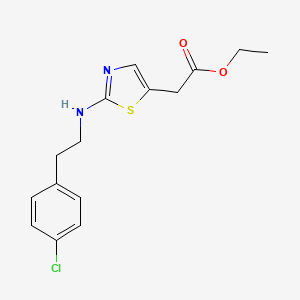




![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)

